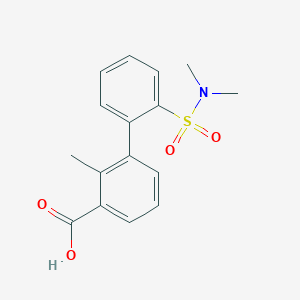
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, also known as 2-DMS-6-MBA, is a phenyl-containing organic compound that is widely used in scientific research. It is an important intermediate for the synthesis of a variety of organic compounds and is used in a variety of applications in organic chemistry, biochemistry, and pharmacology. The purpose of
Mécanisme D'action
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a phenyl-containing organic compound that acts as a substrate for enzymes involved in the synthesis of proteins and peptides. It is also a substrate for enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood, but it is believed to act by binding to the active sites of enzymes, inhibiting their activity and thus affecting the metabolism of drugs.
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of the metabolism of drugs, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and peptides. In addition, it has been shown to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a highly efficient synthesis method and is easy to use in laboratory experiments. The reaction is typically carried out in an aqueous solution at a temperature of around 70°C, and the desired product is typically obtained in a yield of approximately 95%. However, it is important to note that 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is a highly reactive compound and should be handled with care in laboratory experiments.
Orientations Futures
The future directions for the use of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% are numerous. It could be used in the development of new drugs, as well as in the development of new analytical methods for the detection of proteins and peptides. It could also be used in the development of new organic synthesis methods and as a reagent for the synthesis of organic compounds. Additionally, it could be used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
Méthodes De Synthèse
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 2-dimethylsulfamoylphenylacetic acid with 6-methylbenzoic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an aqueous solution at a temperature of around 70°C. The reaction produces the desired product in a yield of approximately 95%, making it a highly efficient synthesis method.
Applications De Recherche Scientifique
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid, 95% is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as an intermediate for the synthesis of a variety of organic compounds. In biochemistry, it is used as a reagent for the detection of proteins and peptides. In pharmacology, it is used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
Propriétés
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-6-9-13(15(11)16(18)19)12-8-4-5-10-14(12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIIHYGLXMTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














